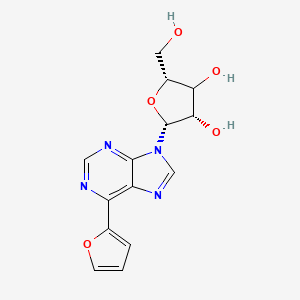

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine is a purine nucleoside analogue. This compound is notable for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. It is a synthetic compound that combines a furan ring with a purine nucleoside, resulting in unique chemical and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine involves several steps, starting with the preparation of the furan ring and the purine nucleoside. The furan ring can be synthesized through the ring closure of 1,5-diketones or via cross-coupling reactions . The purine nucleoside is then attached to the furan ring through a glycosidic bond formation, typically using a Lewis acid catalyst under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furanone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydrofuran-Derivate zu bilden.

Substitution: Das Purin-Nukleosid kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Furanone und andere oxidierte Derivate.

Reduktion: Dihydrofuran-Derivate.

Substitution: Verschiedene substituierte Purin-Nukleoside.

Wissenschaftliche Forschungsanwendungen

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Rolle bei der DNA-Synthese und den DNA-Reparaturmechanismen untersucht.

Medizin: Wird auf seine Antitumoreigenschaften und seine potenzielle Verwendung in der Krebstherapie untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten eingesetzt

5. Wirkmechanismus

Die Verbindung übt ihre Wirkung hauptsächlich durch die Hemmung der DNA-Synthese aus. Sie wirkt als Antimetabolit, der sich in die DNA integriert und den Replikationsprozess stört. Dies führt zur Induktion von Apoptose in Krebszellen. Zu den molekularen Zielstrukturen gehören DNA-Polymerase und andere Enzyme, die an der DNA-Replikation beteiligt sind .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of DNA synthesis. It acts as an antimetabolite, incorporating into DNA and disrupting the replication process. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Mercaptopurin: Ein weiteres Purin-Nukleosid-Analogon mit Antitumoraktivität.

Fludarabin: Ein Purin-Analogon, das zur Behandlung hämatologischer Malignome eingesetzt wird.

Cladribin: Ein Purin-Nukleosid-Analogon mit immunsuppressiven Eigenschaften.

Einzigartigkeit

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purin ist aufgrund des Vorhandenseins des Furanrings einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Diese Strukturmerkmal verstärkt seine Fähigkeit, die DNA-Synthese zu hemmen und Apoptose zu induzieren, was es zu einer wertvollen Verbindung in der Krebsforschung und -therapie macht .

Eigenschaften

Molekularformel |

C14H14N4O5 |

|---|---|

Molekulargewicht |

318.28 g/mol |

IUPAC-Name |

(2R,3S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2/t8-,11?,12+,14-/m1/s1 |

InChI-Schlüssel |

OZOLTYAOBSJCJL-WHQNPHMOSA-N |

Isomerische SMILES |

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Kanonische SMILES |

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)